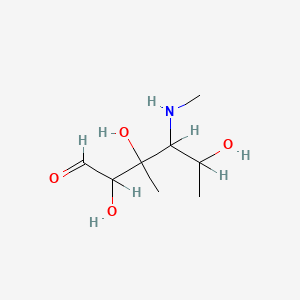
Sibirosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sibirosamine is a unique amino sugar derived from the antitumoral antibiotic sibiromycin. It is chemically identified as 3-C-methyl-4-methylamino-4,6-dideoxyhexopyranose . This compound is notable for its distinct branching carbon skeleton, which sets it apart from other known amino sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sibirosamine is typically obtained through the hydrolysis of sibiromycin. The process involves methanolysis followed by ion-exchange chromatography to isolate the methyl glycoside of this compound . The synthetic route is complex due to the unique structure of this compound, which includes a branched carbon skeleton and multiple functional groups.
Industrial Production Methods: Industrial production of this compound is closely tied to the production of sibiromycin. The antibiotic is produced by the bacterium Streptosporangium sibiricum, and this compound is subsequently isolated through chemical processes . Advances in biotechnology and fermentation processes have improved the yield and efficiency of sibiromycin production, thereby facilitating the extraction of this compound .
Chemical Reactions Analysis
Types of Reactions: Sibirosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methylamino and deoxyhexopyranose moieties .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include periodate, acetic anhydride, and methanol. These reagents facilitate the oxidation and substitution reactions that modify the functional groups of this compound .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Sibirosamine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying the mechanisms of antitumoral antibiotics . In medicine, this compound is used to investigate the interactions between antibiotics and cancer cells, providing insights into potential therapeutic applications . Additionally, this compound’s role in the biosynthesis of sibiromycin makes it an important target for genetic and biochemical studies .
Mechanism of Action
The mechanism of action of sibirosamine is closely linked to its role in sibiromycin. Sibiromycin exerts its effects by binding to DNA and inhibiting nucleic acid synthesis . This compound enhances the DNA-binding affinity and antitumor properties of sibiromycin, making it a critical component of the antibiotic’s activity . The molecular targets of this compound include DNA and various enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to sibirosamine include other amino sugars and glycosylated antibiotics. Examples include anthramycin and tomaymycin, which are also pyrrolobenzodiazepine antibiotics with antitumor properties .
Uniqueness: This compound is unique due to its branched carbon skeleton and its role in enhancing the biological activity of sibiromycin . Unlike other amino sugars, this compound’s structure allows it to significantly increase the DNA-binding affinity and antitumor efficacy of sibiromycin . This distinctiveness makes this compound a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
35665-47-5 |
|---|---|
Molecular Formula |
C8H17NO4 |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2,3,5-trihydroxy-3-methyl-4-(methylamino)hexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9-3)8(2,13)6(12)4-10/h4-7,9,11-13H,1-3H3 |
InChI Key |
CBPNOKCAZZPBGU-UHFFFAOYSA-N |
SMILES |
CC(C(C(C)(C(C=O)O)O)NC)O |
Canonical SMILES |
CC(C(C(C)(C(C=O)O)O)NC)O |
Synonyms |
4,6-dideoxy-3-C-methyl-4-(methylamino)mannose sibirosamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















